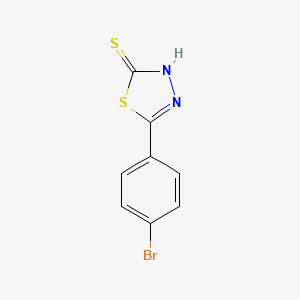
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazides with brominated aromatic aldehydes or ketones. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts and are conducted under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include sulfoxides, sulfones, thiols, and thioethers.
Cyclization Reactions: Products include complex heterocyclic compounds with fused ring systems.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Agriculture: It is used as a fungicide and pesticide due to its ability to inhibit the growth of various plant pathogens.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties. It is also explored for its potential use in organic electronics and photovoltaics.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the biosynthesis of essential bacterial lipids, leading to cell membrane damage and cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.
Fungicidal Activity: The compound interferes with the synthesis of fungal cell walls, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and exhibits similar biological activities.
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Another compound with a bromophenyl group, known for its α-glucosidase inhibitory activity.
Uniqueness
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its thiadiazole ring, which imparts distinct electronic properties and reactivity. This makes it a versatile scaffold for the development of new compounds with diverse biological activities and applications in various fields.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEFOGRDDJQQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
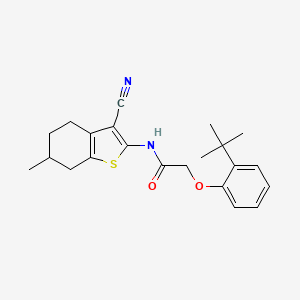
![[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2511920.png)
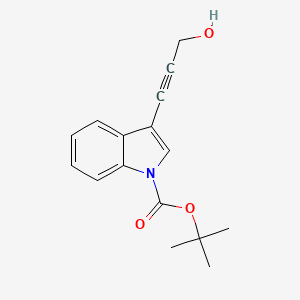

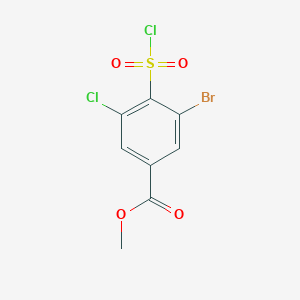
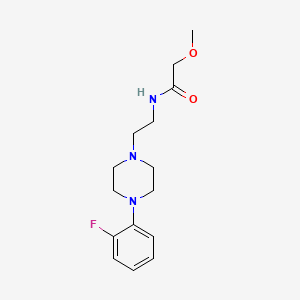
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)
![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)
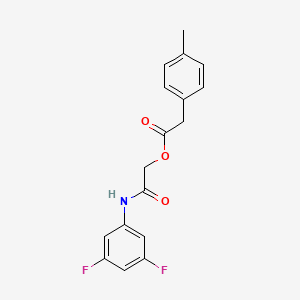
![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)


